molecular formula C9H11NO B184242 3-Amino-1-phenylpropan-1-one CAS No. 2677-69-2

3-Amino-1-phenylpropan-1-one

Cat. No. B184242
CAS RN: 2677-69-2
M. Wt: 149.19 g/mol
InChI Key: HGZXQCCQZLSOPP-UHFFFAOYSA-N
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Description

3-Amino-1-phenylpropan-1-one is a chemical compound with the molecular formula C9H11NO . It is also known by other names such as 1-Propanone, 3-amino-1-phenyl-, 3-Amino-1-phenyl-1-propanon, and 3-Amino-1-phényl-1-propanone .


Synthesis Analysis

The synthesis of 3-Amino-1-phenylpropan-1-one involves transaminase activity. After the optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-phenylpropan-1-one consists of a phenyl group substituted at the third carbon by a propan-1-amine . The average mass of the molecule is 149.190 Da and the monoisotopic mass is 149.084061 Da .


Chemical Reactions Analysis

3-Amino-1-phenylpropan-1-one is a phenylpropylamine, which consists of a phenyl group substituted at the third carbon by a propan-1-amine . It is closely related to the cathinones (β-ketoamphetamines) .


Physical And Chemical Properties Analysis

3-Amino-1-phenylpropan-1-one is a compound with a molecular weight of 149.190 Da . The compound is off-white to pale yellow in color .

Scientific Research Applications

Enantioselective Synthesis

3-Amino-1-phenylpropan-1-one has been utilized in the enantioselective synthesis of pharmaceutical intermediates. For instance, a study by Zhang et al. (2015) described the engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones, highlighting its importance in producing antidepressant intermediates.

Multi-enzymatic Synthesis

The compound is a key intermediate in multi-enzymatic synthesis processes. Corrado et al. (2021) discussed a one-pot cascade synthesis of phenylpropanolamines (PPAs) using 3-Amino-1-phenylpropan-1-one, showcasing its versatility in obtaining PPAs with high purity and selectivity.

Antitumor Activity Research

Research has also been conducted on derivatives of 3-Amino-1-phenylpropan-1-one for potential antitumor activities. Isakhanyan et al. (2016) synthesized and evaluated aminoalkanol hydrochlorides derived from 3-Amino-1-phenylpropan-1-one for their antitumor properties.

Catalyst-Free Organic Synthesis

In the field of organic synthesis, Rahmati & Khalesi (2012) demonstrated the use of 3-Amino-1-phenylpropan-1-one in a one-pot, catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, illustrating its utility in eco-friendly and efficient organic reactions.

Metabolic Studies

In metabolic research, Cooman & Bell (2019) studied the in vitro metabolism of compounds related to 3-Amino-1-phenylpropan-1-one, providing insights into the metabolic pathways and clearance rates in human liver microsomes.

Membrane-Stabilizing Properties

The membrane-stabilizing properties of derivatives of 3-Amino-1-phenylpropan-1-one have been studied by Malakyan et al. (2011). They investigated secondary aminopropanols for their potential in stabilizing cell membranes, highlighting the biological relevance of these compounds.

Safety And Hazards

3-Amino-1-phenylpropan-1-one can cause severe skin burns and eye damage. It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn while handling this compound .

properties

IUPAC Name

3-amino-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZXQCCQZLSOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903138
Record name NoName_3735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-phenylpropan-1-one

CAS RN

2677-69-2
Record name 1-Propanone, 3-amino-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002677692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
VN Madia, D Ialongo, E Patacchini, C Exertier… - Molecules, 2023 - mdpi.com
… Structure of the previously reported 3-amino-1-phenylpropan-1-one derivative (1) active on … Structure of the previously reported 3-amino-1-phenylpropan-1-one derivative (1) active on …
Number of citations: 9 www.mdpi.com
AK Patel, SS Rathor, S Samanta - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
… It was observed that when 3-chloropropiophenone (1a) was heated with NH 4 OAc at 70 C for 30 min, it led to vinyl ketone (5a, 31% yield) and 3-amino-1-phenylpropan-1-one (6a, …
Number of citations: 3 pubs.rsc.org
SP Webster, M Binnie, KMM McConnell, K Sooy… - Bioorganic & medicinal …, 2010 - Elsevier
… A series of isomeric tetrazoles was also generated by forming the ‘reverse’ amide from benzoyl chloride and 3-amino-1-phenylpropan-1-one, followed by reaction with azidotrimethyl …
Number of citations: 33 www.sciencedirect.com
M Khanna, CH Chen, A Kimble-Hill, B Parajuli… - Journal of Biological …, 2011 - ASBMB
… The present study focuses on the characterization of four structurally related inhibitors Aldi-1, -2, -3, and -4 with a core structure of 3-amino-1-phenylpropan-1-one. These inhibitors are …
Number of citations: 82 www.jbc.org
SS Dinavahi, CG Bazewicz, R Gowda… - Trends in …, 2019 - cell.com
Aldehyde dehydrogenases (ALDHs) are highly expressed in the chemotherapy- and radiotherapy-resistant cell subpopulations of many different cancer types. Accordingly, the …
Number of citations: 62 www.cell.com
JS Rodríguez-Zavala, LF Calleja… - Chemical Research …, 2019 - ACS Publications
… Recently, several compounds have been reported as modulators of ALDHs, particularly a family of compounds with a core structure of 3-amino-1-phenylpropan-1-one, called Aldi-1, Aldi…
Number of citations: 38 pubs.acs.org
H Wu, A Sumita, Y Otani, T Ohwada - The Journal of Organic …, 2022 - ACS Publications
The amino group in aminocarboxylic acids is sufficiently basic to be protonated in strong acids, and consequently, ionization of the carboxylic acid to an acylium ion is blocked due to …
Number of citations: 1 pubs.acs.org
CH Chen, JCB Ferreira, ER Gross… - Physiological …, 2014 - journals.physiology.org
… This class of aldehyde dehydrogenase inhibitors (Aldis) is characterized by a core structure of 3-amino-1-phenylpropan-1-one (145). Due to an enzyme-mediated β-elimination reaction, …
Number of citations: 557 journals.physiology.org
JM Campagne, Y Six - thieme-connect.com
Most of the methods described in product subclass 1 are also applicable to the other product subclasses in this product class. In product subclasses 2 and 3, emphasis is given to …
Number of citations: 0 www.thieme-connect.com

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